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Compound Name:
(S)-Boc-3-amino-4,4,4-trifluoro-

butyric acid

CAS No.: 1310680-43-3

Cat. No.: B1394947

Get Quote

An In-depth Exploration of the Properties, Mechanism, and Application of a Potent Histone

Demethylase Inhibitor

Introduction: The Compound and a CAS Number
Anomaly
In the landscape of chemical biology and drug discovery, precise identification of molecules is

paramount. The Chemical Abstracts Service (CAS) number serves as a unique and

unambiguous identifier for chemical substances. However, researchers investigating the

compound associated with CAS number 1310680-43-3 will encounter a notable discrepancy.

While some chemical supply catalogs attribute this number to the synthetic building block (S)-
Boc-3-amino-4,4,4-trifluoro-butyric acid, a significant body of scientific literature and

research-focused databases link it, likely through historical association or database error, to the

potent and extensively studied epigenetic modulator, GSK-J4.

Given the vast and growing interest in epigenetic regulation for therapeutic development, this

guide will focus exclusively on GSK-J4. It is a cell-permeable small molecule that has garnered
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significant attention for its role as a selective inhibitor of histone demethylases. This document

provides a comprehensive technical overview of GSK-J4, tailored for researchers, scientists,

and drug development professionals. It will delve into its chemical properties, mechanism of

action, biological effects, and practical experimental protocols, serving as a foundational

resource for its application in the laboratory. It is important to note that the most consistently

cited CAS number for GSK-J4 is 1373423-53-0, and its hydrochloride salt is often listed as

1797983-09-5[1][2]. Researchers are advised to use these numbers for precise identification

and procurement.

Part 1: Chemical Identity and Physicochemical
Properties of GSK-J4
GSK-J4 is the ethyl ester prodrug of GSK-J1, a potent inhibitor of the Jumonji C (JmjC)

domain-containing histone demethylases.[3][4] The esterification of GSK-J1 to create GSK-J4

is a critical structural modification designed to mask the polar carboxylate group of the parent

compound.[3][5] This significantly enhances its cell permeability, allowing it to effectively reach

its intracellular targets. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze

GSK-J4, releasing the active inhibitor, GSK-J1.[5]

The core structure of GSK-J4 features a pyridine and a pyrimidine ring system, contributing to

its interaction with the active site of its target enzymes.
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Property Data Reference(s)

IUPAC Name

ethyl 3-((6-(4,5-dihydro-1H-

benzo[d]azepin-3(2H)-yl)-2-

(pyridin-2-yl)pyrimidin-4-

yl)amino)propanoate

[3]

Synonym(s)

Histone Lysine Demethylase

Inhibitor VIII, GSK-J1 Pro-

Drug, JMJD3 Inhibitor II

[6]

Molecular Formula C₂₄H₂₇N₅O₂ [3]

Molecular Weight 417.50 g/mol [3]

CAS Number

1373423-53-0 (for base);

1797983-09-5 (for

hydrochloride salt)

[1][3]

Appearance Powder / Solid

Purity ≥98% (typically by HPLC) [6]

Solubility
Soluble in DMSO (to 100 mM)

and Ethanol (to 100 mM)

Storage

Store at room temperature as

a solid. Store solutions at

-20°C for up to one month.

[7]

Part 2: Mechanism of Action - Inhibition of H3K27
Demethylases
GSK-J4's biological activity stems from its intracellular conversion to GSK-J1, which is a potent

and selective dual inhibitor of the H3K27me3/me2-demethylases JMJD3 (Jumonji Domain

Containing 3, also known as KDM6B) and UTX (Ubiquitously Transcribed Tetratricopeptide

Repeat, X-linked, also known as KDM6A).[8][9] These enzymes belong to the JmjC family of

histone demethylases, which catalyze the removal of methyl groups from lysine residues on

histone tails, a key process in epigenetic regulation.
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Specifically, JMJD3 and UTX demethylate di- and tri-methylated lysine 27 on histone H3

(H3K27me2/3).[10] The H3K27me3 mark is a canonical repressive epigenetic modification

associated with gene silencing and the formation of heterochromatin.[11] By inhibiting JMJD3

and UTX, GSK-J4 prevents the removal of this repressive mark, leading to an increase or

preservation of global and gene-specific H3K27me3 levels.[10][12] This, in turn, maintains a

transcriptionally repressive state at target gene loci, modulating cellular processes such as

inflammation, differentiation, and proliferation.[2][11]

The active form, GSK-J1, achieves its inhibitory effect by chelating the Fe(II) ion in the catalytic

center of the demethylase and competing with the co-factor α-ketoglutarate, which are

essential for the demethylation reaction.[5]
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Caption: Mechanism of GSK-J4 action. The prodrug GSK-J4 enters the cell, is hydrolyzed to
active GSK-J1, which then inhibits JMJD3/UTX, leading to the preservation of the H3K27me3

repressive mark.

Part 3: Pharmacology, Therapeutic Potential, and
Research Applications
The ability of GSK-J4 to modulate the epigenetic landscape has made it a valuable tool

compound and a candidate for therapeutic development in several disease areas.
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Anti-Cancer Properties
Aberrant epigenetic modifications are a hallmark of cancer.[11] The dysregulation of

H3K27me3, in particular, is implicated in the progression of numerous malignancies. GSK-J4

has demonstrated anti-cancer effects across a range of models:

Prostate Cancer: GSK-J4 reduces the proliferation of castration-resistant prostate cancer

(CRPC) cells.[10]

Non-Small Cell Lung Cancer (NSCLC): It has been shown to inhibit NSCLC cell growth,

promote apoptosis, and prevent TGFβ1-induced epithelial-mesenchymal transition (EMT),

invasion, and migration.[12]

Leukemia and Glioma: The compound induces apoptosis and cell cycle arrest in acute

myeloid leukemia cells and inhibits the proliferation of glioma cell lines.[2]

Neuroblastoma: GSK-J4 can induce differentiation, endoplasmic reticulum stress, and

apoptosis in neuroblastoma cells.[2]

The anti-tumor activity of GSK-J4 is often linked to its ability to suppress oncogenic gene

expression programs by maintaining the H3K27me3 repressive state.[11]

Anti-Inflammatory Effects
JMJD3 is known to play a critical role in the inflammatory response, particularly in

macrophages. GSK-J4 has been shown to attenuate the production of pro-inflammatory

cytokines. For instance, it inhibits the lipopolysaccharide (LPS)-induced production of Tumor

Necrosis Factor-alpha (TNF-α) in primary human macrophages with an IC₅₀ of approximately 9

μM.[8] This makes GSK-J4 a valuable tool for studying the epigenetic control of inflammation

and a potential therapeutic for inflammatory and autoimmune disorders.[9]

Other Research Applications
Diabetic Complications: Studies have shown that GSK-J4 can ameliorate kidney fibrosis in

models of diabetic kidney disease, suggesting a role for H3K27 demethylation in this

pathology.[13]
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Cardiomyocyte Protection: GSK-J4 has been found to protect cardiomyocytes from

lipotoxicity-induced injury by preserving H3K27 methylation and reducing ferroptosis.[14]

Developmental Biology: As a modulator of a key epigenetic mark, GSK-J4 is used to

investigate the role of H3K27 demethylation in cell differentiation and development.[15]

Part 4: Experimental Protocols and Methodologies
The following sections provide standardized, step-by-step methodologies for common

experiments involving GSK-J4.

Cellular Proliferation and Viability Assay
This protocol describes a typical experiment to assess the effect of GSK-J4 on the viability and

proliferation of cancer cells using a colorimetric assay like AlamarBlue or CCK-8.

1. Cell Plating:

Culture cells of interest (e.g., A549 NSCLC cells) under standard conditions (e.g., 37°C, 5%

CO₂).

Trypsinize and count the cells.

Seed 1,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

Allow cells to adhere for 24 hours.

2. GSK-J4 Treatment:

Prepare a stock solution of GSK-J4 (e.g., 10 mM in DMSO).

Prepare serial dilutions of GSK-J4 in complete culture medium to achieve final desired

concentrations (e.g., 0, 1, 2, 4, 8, 16, 32 µM).[12] The final DMSO concentration should be

kept constant across all wells (typically ≤ 0.1%).

Remove the old medium from the cells and add 100 µL of the medium containing the

different concentrations of GSK-J4.
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Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[12]

3. Viability Assessment:

At the end of each time point, add 10 µL of AlamarBlue or CCK-8 reagent to each well.[10]

Incubate for 1-4 hours at 37°C, protected from light.

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a

microplate reader.[12]

4. Data Analysis:

Subtract the background absorbance (medium only).

Normalize the absorbance values to the vehicle control (0 µM GSK-J4) to determine the

percentage of cell viability.

Plot cell viability against GSK-J4 concentration and use non-linear regression to calculate

the IC₅₀ value.

Western Blot Analysis of H3K27 Methylation
This protocol is for assessing the target engagement of GSK-J4 by measuring changes in

H3K27me3 levels.

1. Cell Treatment and Lysis:

Plate cells in a 6-well plate and grow to 70-80% confluency.

Treat cells with GSK-J4 at desired concentrations (e.g., 6 µM and 16 µM) for a specified

duration (e.g., 24 or 72 hours).[10]

Harvest cells and perform histone extraction using a commercial kit or a standard acid

extraction protocol.

Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:
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Load equal amounts of histone protein (e.g., 10-20 µg) onto a 12-15% SDS-PAGE gel.

Run the gel until adequate separation is achieved.

Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against H3K27me3 (diluted in blocking

buffer) overnight at 4°C.

Simultaneously, probe a separate membrane or strip the first one and re-probe with an

antibody for total Histone H3 as a loading control.[10]

Wash the membrane three times with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

4. Detection and Analysis:

Apply an ECL substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.

Perform densitometric analysis to quantify the band intensities. Normalize the H3K27me3

signal to the total Histone H3 signal.
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In Vitro / Cellular Assays In Vivo Models
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Caption: A generalized experimental workflow for investigating the effects of GSK-J4 both in
vitro and in vivo.

Conclusion
GSK-J4 has emerged as a cornerstone chemical probe for dissecting the biological roles of

H3K27 demethylation. Its enhanced cell permeability as a prodrug of GSK-J1 makes it an

indispensable tool for cellular and in vivo studies. With demonstrated efficacy in models of

cancer, inflammation, and metabolic disease, GSK-J4 continues to be an area of intense

research. This guide provides a comprehensive technical foundation for its use, from

understanding its fundamental chemical properties and mechanism of action to applying it in

robust experimental settings. As with any potent biological modulator, careful experimental

design, including appropriate controls and dose-response studies, is essential for generating

reliable and interpretable data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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